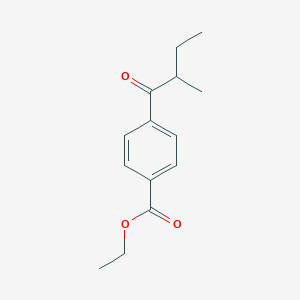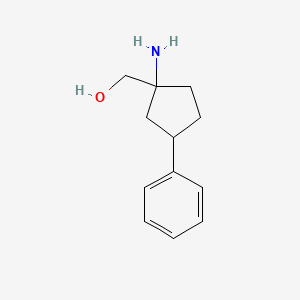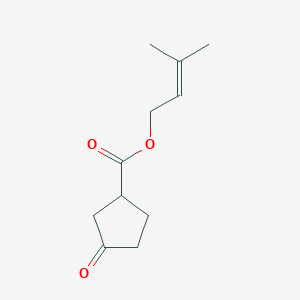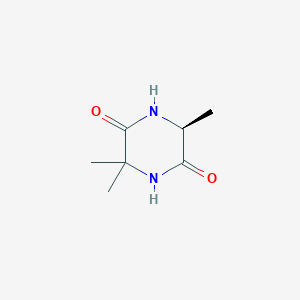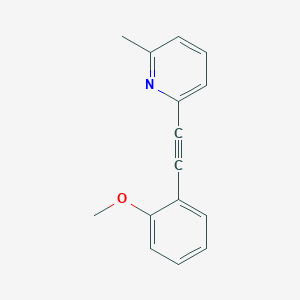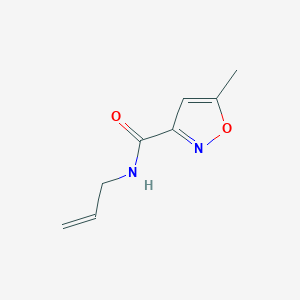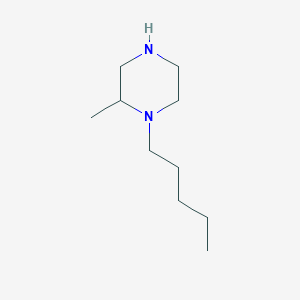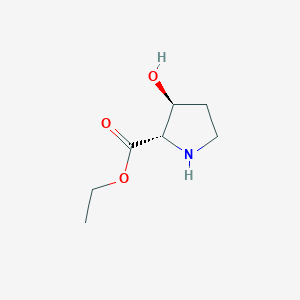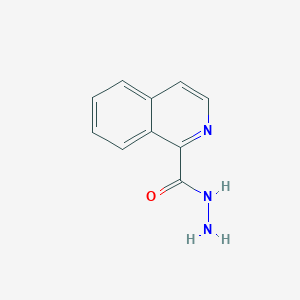
Isoquinoline-1-carbohydrazide
Overview
Description
Isoquinoline-1-carbohydrazide is a derivative of Isoquinoline, a heterocyclic aromatic organic compound . It has been used as a reagent in the quantification of short-chain fatty acids (SCFAs) due to its ability to improve detection sensitivity .
Synthesis Analysis
Isoquinoline-1-carbohydrazide can be synthesized from 4-oxo-4H-chromene-3-carbaldehyde and isoquinoline-1-carbohydrazide via a one-step Schiff reaction . Other methods for synthesizing isoquinoline derivatives have been reported, including the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of Isoquinoline-1-carbohydrazide is derived from Isoquinoline, which consists of a benzene ring fused to a pyridine ring . The carbohydrazide group is attached to the 1-position of the Isoquinoline ring .Chemical Reactions Analysis
Isoquinoline-1-carbohydrazide has been used as a derivatization reagent in the quantification of SCFAs. After the derivatization reaction, the detection sensitivity of SCFAs was remarkably improved .Physical And Chemical Properties Analysis
Isoquinoline, the parent compound of Isoquinoline-1-carbohydrazide, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base .Scientific Research Applications
Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, including 1-(isoquinolin-1-yl)guanidines, have been synthesized using a three-component reaction. These compounds show promise as inhibitors in biological systems, particularly as PTP1B inhibitors and HCT-116 inhibitors, highlighting their potential in drug discovery and therapeutic research (Wang et al., 2011).
Nucleic Acid Interaction and Drug Design : Isoquinoline alkaloids, including their derivatives, have significant interactions with nucleic acids, which is a crucial aspect for drug design. These interactions, and the resulting structural and energetic insights, guide the development of new therapeutic agents (Bhadra & Kumar, 2011).
Cancer Therapeutics : Isoquinoline compounds, such as isoquinoline-1-carboxaldehyde thiosemicarbazone, have been evaluated for their anticancer properties. Research demonstrates their effectiveness against various cancer types, making them a key focus in cancer drug development (French & Blanz, 1965).
Chemical Synthesis and Functionalization : Isoquinoline derivatives have been synthesized and functionalized for various medicinal applications. This includes the development of compounds with specific structural features tailored for targeted therapeutic effects (Horváth et al., 2018).
Antimicrobial and Antioxidant Activities : Novel compounds based on the isoquinoline framework have been synthesized and shown to possess antimicrobial and antioxidant activities. These properties highlight the potential of isoquinoline derivatives in the development of new treatments for infections and diseases related to oxidative stress (Saundane et al., 2013).
Drug Monitoring Applications : Isoquinoline derivatives have been used as markers in drug monitoring, illustrating their utility in clinical research and trials. This application is critical for ensuring the efficacy and safety of pharmaceuticals in clinical settings (Stark et al., 1975).
Mass Spectrometry and Analytical Applications : Isoquinoline derivatives have been studied using mass spectrometry, particularly in the context of drug candidates. This research aids in the understanding of their behavior and potential uses in clinical, forensic, or doping control analysis (Thevis et al., 2008).
properties
IUPAC Name |
isoquinoline-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMQCMMGPVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668523 | |
| Record name | Isoquinoline-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-carbohydrazide | |
CAS RN |
406192-81-2 | |
| Record name | Isoquinoline-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





